molecular formula C11H14BrN B8506374 3-bromo-4-[(E)-hex-1-enyl]pyridine

3-bromo-4-[(E)-hex-1-enyl]pyridine

Katalognummer: B8506374
Molekulargewicht: 240.14 g/mol
InChI-Schlüssel: ZACJNPJOEUYPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-4-[(E)-hex-1-enyl]pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a bromine atom at the third position and a hex-1-enyl group at the fourth position of the pyridine ring The (E)-configuration indicates that the hex-1-enyl group is in the trans configuration relative to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(E)-hex-1-enyl]pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. In this case, the reaction would involve the coupling of 3-bromopyridine with hex-1-enylboronic acid under the presence of a palladium catalyst and a base .

Another method involves the Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene. This reaction can be used to couple 3-bromopyridine with hex-1-ene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling or Heck reaction. These methods are favored due to their high efficiency, selectivity, and scalability. The reactions are usually carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-4-[(E)-hex-1-enyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium amide, thiols, or alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-bromo-4-[(E)-hex-1-enyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-bromo-4-[(E)-hex-1-enyl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and the hex-1-enyl group can interact with different parts of the target molecule, leading to changes in its function .

In organic synthesis, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom can participate in substitution reactions, while the hex-1-enyl group can undergo addition or elimination reactions .

Vergleich Mit ähnlichen Verbindungen

3-bromo-4-[(E)-hex-1-enyl]pyridine can be compared with other similar compounds, such as:

    3-bromo-2-hydroxypyridine: This compound has a hydroxyl group at the second position instead of a hex-1-enyl group.

    4-bromo-3-[(E)-hex-1-enyl]pyridine: This is an isomer with the bromine and hex-1-enyl groups at different positions.

    3-bromo-4-[(Z)-hex-1-enyl]pyridine: This is a geometric isomer with the hex-1-enyl group in the cis configuration.

Eigenschaften

Molekularformel

C11H14BrN

Molekulargewicht

240.14 g/mol

IUPAC-Name

3-bromo-4-hex-1-enylpyridine

InChI

InChI=1S/C11H14BrN/c1-2-3-4-5-6-10-7-8-13-9-11(10)12/h5-9H,2-4H2,1H3

InChI-Schlüssel

ZACJNPJOEUYPNN-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=CC1=C(C=NC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.